molecular formula C24H49N3O12 B1666259 Azide-PEG12-alcohol CAS No. 73342-16-2

Azide-PEG12-alcohol

Cat. No.: B1666259
CAS No.: 73342-16-2
M. Wt: 571.7 g/mol
InChI Key: AFUKFRGNHZRMCW-UHFFFAOYSA-N
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Description

Azide-PEG12-alcohol is a polyethylene glycol (PEG) derivative containing an azide group and a terminal hydroxyl group. The compound is known for its solubility in aqueous media and its ability to participate in click chemistry reactions. The azide group can react with alkyne, bicyclo[6.1.0]nonyne (BCN), and dibenzocyclooctyne (DBCO) to form stable triazole linkages .

Scientific Research Applications

Azide-PEG12-alcohol has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers through click chemistry.

    Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins, peptides, and nucleic acids.

    Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Applied in the development of advanced materials, coatings, and adhesives

Mechanism of Action

Target of Action

Azide-PEG12-alcohol is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

This compound contains an azide group that can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is utilized in the synthesis of PROTACs, where one end of the this compound molecule is attached to a ligand for the target protein, and the other end is attached to a ligand for an E3 ubiquitin ligase .

Biochemical Pathways

The exact biochemical pathways affected by this compound would depend on the specific target protein of the PROTAC it is used to synthesize . By degrading the target protein, the PROTAC can disrupt the biochemical pathways in which the target protein is involved.

Pharmacokinetics

This compound is soluble in aqueous media , which can enhance its bioavailability.

Result of Action

The molecular and cellular effects of this compound are primarily through its role in the synthesis of PROTACs . By facilitating the degradation of target proteins, this compound can influence cellular processes such as signal transduction, gene expression, and protein-protein interactions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the Click Chemistry reaction that this compound undergoes to form a triazole linkage . Additionally, the cellular environment can influence the interaction between the PROTAC and its target protein, as well as the subsequent degradation of the target protein.

Future Directions

Azide-PEG12-alcohol is a PEG derivative containing an azide group and a terminal hydroxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . This opens up possibilities for future research and applications in drug delivery .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azide-PEG12-alcohol is typically synthesized through a multi-step process involving the functionalization of PEG with azide and hydroxyl groups. The general synthetic route involves the following steps:

    Activation of PEG: Polyethylene glycol is first activated by converting its terminal hydroxyl group into a leaving group, such as a tosylate or mesylate.

    Substitution Reaction: The activated PEG is then reacted with sodium azide to introduce the azide group.

    Hydroxyl Group Introduction: The terminal hydroxyl group is introduced through a nucleophilic substitution reaction, often using a suitable alcohol under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Azide-PEG12-alcohol undergoes several types of chemical reactions, including:

    Click Chemistry Reactions: The azide group reacts with terminal alkynes, BCN, and DBCO to form stable triazole linkages through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).

    Substitution Reactions: The hydroxyl group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper sulfate and sodium ascorbate as catalysts, typically performed in aqueous or organic solvents.

    Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Does not require a catalyst and is performed under mild conditions, often in aqueous media.

Major Products

Comparison with Similar Compounds

Similar Compounds

  • Azide-PEG4-alcohol
  • Azide-PEG8-alcohol
  • Azide-PEG24-alcohol
  • Azide-PEG36-alcohol

Uniqueness

Azide-PEG12-alcohol is unique due to its specific PEG chain length, which provides an optimal balance between solubility and flexibility. The PEG12 spacer is long enough to enhance solubility in aqueous media while maintaining the ability to form stable triazole linkages through click chemistry. This makes it particularly suitable for applications requiring high solubility and efficient bioconjugation .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H49N3O12/c25-27-26-1-3-29-5-7-31-9-11-33-13-15-35-17-19-37-21-23-39-24-22-38-20-18-36-16-14-34-12-10-32-8-6-30-4-2-28/h28H,1-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUKFRGNHZRMCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H49N3O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73342-16-2
Record name Azide-PEG12-alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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